

Application of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate in Agrochemical Synthesis

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Compound of Interest

Compound Name: Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate

Cat. No.: B1315276

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Abstract: **Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate** is a versatile chemical intermediate with significant applications in the agrochemical industry. Its reactive chlorine atom at the 4-position and the ester functionality at the 5-position of the pyrimidine ring make it a valuable precursor for the synthesis of a variety of potent herbicides and fungicides. This document provides detailed application notes and experimental protocols for the use of **Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate** in the synthesis of sulfonylurea herbicides, a critical class of agrochemicals known for their high efficacy and low application rates. The protocols provided herein are based on established chemical principles and analogous synthetic routes reported in scientific literature and patents.

Introduction

The pyrimidine scaffold is a core structural motif in a wide range of biologically active compounds, including numerous agrochemicals. **Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate** serves as a key building block for introducing this important heterocycle into larger, more complex molecules. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups, while the ethyl ester at the 5-position can be modified or retained depending on the desired final product.

This application note focuses on the synthesis of sulfonylurea herbicides, which act by inhibiting the enzyme acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants.

Synthesis of Sulfonylurea Herbicides

The synthesis of sulfonylurea herbicides from **Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate** can be conceptualized as a multi-step process. A plausible synthetic route involves the initial reaction of the chloropyrimidine with a suitable sulfonamide, followed by a coupling reaction to form the characteristic sulfonylurea bridge.

Key Synthetic Intermediates

The successful synthesis of the target herbicides relies on the preparation of key intermediates. One such critical intermediate is the corresponding sulfonamide derivative of the starting pyrimidine.

Experimental Protocols

The following protocols describe a representative synthesis of a sulfonylurea herbicide.

Protocol 1: Synthesis of Ethyl 4-(aminosulfonyl)-2-methylpyrimidine-5-carboxylate

This protocol details the nucleophilic substitution of the chlorine atom with a sulfonamide group.

- Materials:
 - **Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate**
 - Ammonia (aqueous solution, 28-30%)
 - Copper(I) oxide (catalyst)
 - Dimethyl sulfoxide (DMSO)
 - Ethyl acetate
 - Brine (saturated aqueous sodium chloride solution)

- Anhydrous magnesium sulfate
- Procedure:
 - In a sealed reaction vessel, dissolve **Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate** (1.0 eq) in DMSO.
 - Add aqueous ammonia (5.0 eq) and a catalytic amount of copper(I) oxide.
 - Heat the reaction mixture at 120 °C for 24 hours.
 - After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to afford Ethyl 4-(aminosulfonyl)-2-methylpyrimidine-5-carboxylate.

Protocol 2: Synthesis of a Sulfonylurea Herbicide

This protocol describes the coupling of the sulfonamide intermediate with a heterocyclic amine to form the final sulfonylurea herbicide.

- Materials:
 - Ethyl 4-(aminosulfonyl)-2-methylpyrimidine-5-carboxylate (from Protocol 1)
 - Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate
 - 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
 - Acetonitrile
 - Hydrochloric acid (1N)
 - Deionized water

- Procedure:
 - To a solution of Ethyl 4-(aminosulfonyl)-2-methylpyrimidine-5-carboxylate (1.0 eq) in acetonitrile, add phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate (1.1 eq).
 - Add DBU (1.2 eq) to the mixture and stir at room temperature for 4-6 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, acidify the reaction mixture with 1N HCl to pH 3-4.
 - Collect the resulting precipitate by filtration, wash with deionized water, and dry under vacuum to yield the target sulfonylurea herbicide.

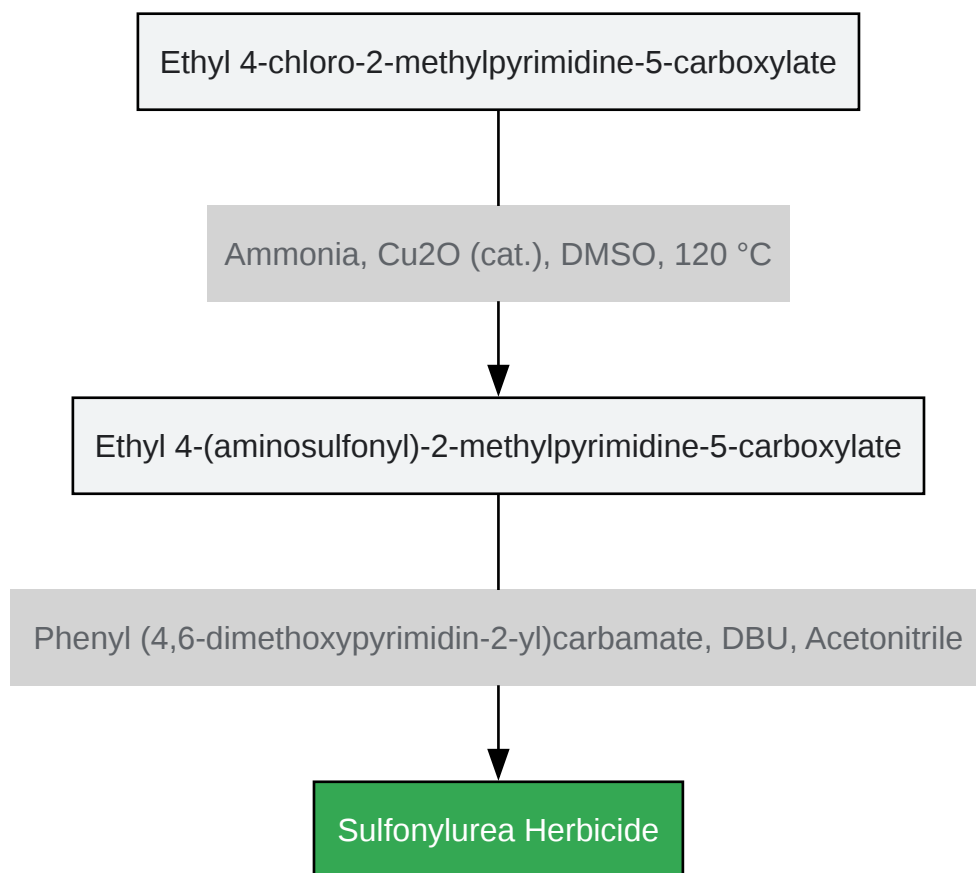
Data Presentation

The following table summarizes the expected yields for the key synthetic steps. These values are based on typical yields reported for analogous reactions in the literature.

Step	Product	Typical Yield (%)
1	Ethyl 4-(aminosulfonyl)-2-methylpyrimidine-5-carboxylate	70-85
2	Target Sulfonylurea Herbicide	85-95

Visualizations

Diagram 1: Synthesis of a Sulfonylurea Herbicide



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